All-trans-heptaprenyl diphosphate is a polyisoprenoid compound that plays a crucial role in the biosynthesis of certain essential biomolecules, particularly ubiquinone-7 (coenzyme Q7) and menaquinone-7 (vitamin K2). It is synthesized through the sequential addition of isoprene units to farnesyl diphosphate, catalyzed by specific enzymes known as heptaprenyl diphosphate synthases. This compound is significant in various biological processes, especially in electron transport and cellular respiration.
All-trans-heptaprenyl diphosphate is primarily found in bacterial species, with notable production in organisms such as Escherichia coli and Bacillus stearothermophilus. The enzyme responsible for its synthesis, heptaprenyl diphosphate synthase, catalyzes the condensation reactions necessary for its formation from farnesyl diphosphate and multiple isopentenyl diphosphate molecules .
All-trans-heptaprenyl diphosphate belongs to the class of compounds known as polyisoprenoids. These compounds are characterized by long-chain hydrocarbons made up of repeated isoprene units. It is classified under the following categories:
The synthesis of all-trans-heptaprenyl diphosphate involves several key steps:
The enzymatic activity can be influenced by various factors including substrate concentration, enzyme kinetics, and environmental conditions such as pH and temperature.
All-trans-heptaprenyl diphosphate features a long hydrocarbon chain composed of seven isoprene units. The structural representation can be described as follows:
All-trans-heptaprenyl diphosphate participates in various biochemical reactions:
The reaction mechanisms typically involve nucleophilic attacks where the phosphate groups play a crucial role in activating substrates for subsequent reactions.
The mechanism by which all-trans-heptaprenyl diphosphate exerts its biological effects primarily involves its incorporation into larger biomolecules like ubiquinones.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize this compound further.
All-trans-heptaprenyl diphosphate has several scientific uses:
All-trans-heptaprenyl diphosphate (C~35~H~57~O~7~P~2~, ΔG'° = 312.0 kcal/mol) serves as a critical 35-carbon intermediate in isoprenoid biosynthesis across prokaryotes [7] [9]. This linear polyprenyl compound is synthesized through consecutive head-to-tail condensation reactions, extending the carbon backbone of the C~15~ precursor farnesyl diphosphate (FPP) with four C~5~ isopentenyl diphosphate (IPP) units [2] [3]. The stereochemistry of the final product is exclusively trans, governed by the enzymatic machinery of heptaprenyl diphosphate synthase (HepPP synthase, EC 2.5.1.30) [9].
The enzymatic reaction catalyzed by HepPP synthase follows a sequential displacement mechanism:(2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ 4 diphosphate + all-trans-heptaprenyl diphosphate [3] [9]
This reaction occurs within a conserved hydrophobic cavity formed by dual aspartate-rich motifs (DDXXD). These motifs coordinate the diphosphate groups of the substrates through magnesium ion bridges, facilitating the SN~2~ nucleophilic attack of FPP on IPP [2]. Each condensation cycle proceeds via a carbocation intermediate, followed by trans-elimination of a proton to form a new double bond with strict trans-stereochemistry [2] [6]. In Bacillus subtilis, this enzyme functions as a heterodimeric complex (HepS/HepT), with the HepS subunit bearing the catalytic motifs while HepT modulates chain-length specificity to ensure precisely seven isoprene units (C~35~) [3] [9]. The product serves as the direct precursor for the isoprenoid side chains of respiratory quinones, particularly menaquinone-7 and ubiquinone-7 in Gram-positive bacteria [5] [9].
Table 1: Enzymatic Synthesis of All-trans-Heptaprenyl Diphosphate
Substrate | Number Added | Product Released | Enzyme Complex | Primary Physiological Role |
---|---|---|---|---|
(2E,6E)-Farnesyl diphosphate (C~15~) | N/A | Initiator molecule | HepS/HepT | Chain initiation |
Isopentenyl diphosphate (C~5~) | 4 | Diphosphate (x4) | HepS (catalytic subunit) | Chain elongation |
N/A | N/A | All-trans-heptaprenyl diphosphate (C~35~) | HepT (regulatory subunit) | Menaquinone-7/Ubiquinone-7 side chain |
HepPP synthase exhibits absolute specificity for the trans-configured allylic substrate (2E,6E)-FPP and the homoallylic substrate IPP [2]. Mutational analyses reveal that substitutions within the FPP-binding pocket (particularly residues near the first DDXXD motif) can alter chain-length specificity, leading to premature product release [6]. The enzyme's stereochemical fidelity is governed by precise positioning of the substrate's pro-R hydrogen at C2 of IPP, ensuring trans-elimination during deprotonation [2] [6]. Kinetic studies demonstrate sequential addition with apparent K~m~ values of 8.2 µM for FPP and 12.5 µM for IPP in B. subtilis, indicating high substrate affinity [9]. The enzyme is competitively inhibited by diphosphate analogs such as farnesyl thiopyrophosphate (FsPP), which mimics the carbocation transition state but cannot undergo deprotonation [2].
Table 2: Enzyme Kinetics and Inhibitors of HepPP Synthase
Parameter | Value (B. subtilis) | Significance | Inhibitor | Inhibition Mechanism |
---|---|---|---|---|
K~m~ (FPP) | 8.2 µM | High affinity for allylic substrate | Farnesyl thiopyrophosphate (FsPP) | Transition state analog |
K~m~ (IPP) | 12.5 µM | Moderate affinity for elongator | Diphosphate (PP~i~) | Product inhibition |
Catalytic Rate | 4.8 s⁻¹ | Moderate turnover | – | – |
Stereochemistry | trans exclusively | Controlled by active site geometry | – | – |
Unlike prokaryotic trans-prenyltransferases, eukaryotic systems employ heteromeric complexes combining cis- and trans-prenyltransferase homologs for synthesis of longer-chain polyprenols [6]. While all-trans-heptaprenyl diphosphate is not a major end product in eukaryotes, its synthesis principles inform dolichol biosynthesis. In Arabidopsis thaliana and Cinnamomum kanehirae, dehydrodolichyl diphosphate synthases (DHDDS) form functional complexes with inactive cis-prenyltransferase homologs (NgBR-like proteins) [6]. These complexes exhibit altered product specificity, producing C~55~–C~100~ dolichols rather than C~35~ heptaprenyl chains. The catalytic DHDDS subunit shares structural homology with bacterial HepPP synthase but requires its non-catalytic partner for optimal activity and endoplasmic reticulum membrane localization [6]. This partnership enables synthesis of cis-configured units near the ω-end, critical for dolichol function in protein glycosylation. Mutations disrupting this complex cause congenital disorders of glycosylation in humans, underscoring the physiological divergence from prokaryotic heptaprenyl metabolism [6].
Prenyltransferase genes have undergone significant functional specialization during evolution. Bacterial hepS (component 1) and hepT (component 2) genes (K00805 and K24873 in KEGG) form an operon structure ensuring co-expression [9]. Phylogenetic analysis reveals that eukaryotic DHDDS evolved from a bacterial trans-prenyltransferase ancestor but acquired regulatory adaptations including:
In plants like Arabidopsis thaliana, gene duplication events generated functionally distinct paralogs (e.g., FPS1 and FPS2) with differential expression patterns [10]. While maintaining conserved catalytic residues, these paralogs diverged in promoter elements and regulatory sequences, allowing tissue-specific control of isoprenoid synthesis. This evolutionary trajectory contrasts with prokaryotic systems where heptaprenyl synthesis remains constitutive for quinone production. The conservation of catalytic mechanisms across domains—evident in the shared DDXXD motifs—highlights the enzyme's ancient origin, while structural innovations enabled adaptation to organism-specific isoprenoid demands [6] [10].
Table 3: Evolutionary Comparison of Prenyltransferase Genes
Feature | Prokaryotic Systems | Eukaryotic Systems | Evolutionary Significance |
---|---|---|---|
Gene Organization | Operon-based (hepS-hepT) | Scattered loci with paralogs (e.g., FPS1/FPS2) | Divergent transcriptional regulation |
Protein Complex | Heterodimeric (HepS/HepT) | Heteromeric (DHDDS/NgBR) | Acquisition of regulatory subunits |
Catalytic Motifs | Conserved DDXXD | Conserved DDXXD | Ancient catalytic mechanism |
Product Specificity | Strict C~35~ (trans) | C~55~–C~100~ (cis,trans-mixed) | Adaptation to dolichol synthesis |
Subcellular Targeting | Cytosolic | ER-membrane associated | Functional compartmentalization |
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